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molecular formula C13H24O B1338795 4-Heptylcyclohexanone CAS No. 16618-75-0

4-Heptylcyclohexanone

Cat. No. B1338795
M. Wt: 196.33 g/mol
InChI Key: QWHCPRHASHNSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06682785B2

Procedure details

4-(4-methylcyclohexyl)cyclohexanone [151772-66-6]; 4-(4-ethylcyclohexyl)cyclohexanone [150763-46-5];
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[CH:2]1[CH2:7][CH2:6][CH:5]([CH:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]2)[CH2:4][CH2:3]1.[CH2:15](C1CCC(C2CCC(=O)CC2)CC1)C>>[CH2:5]([CH:8]1[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]1)[CH2:6][CH2:7][CH2:2][CH2:3][CH2:4][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(CC1)C1CCC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1CCC(CC1)C1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCC)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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